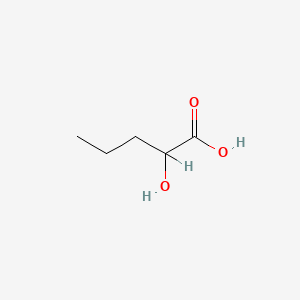

Ácido 2-hidroxipentanoico

Descripción general

Descripción

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is an organic compound with the molecular formula C5H10O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain. This compound is a colorless crystalline solid that is soluble in water and various organic solvents .

Aplicaciones Científicas De Investigación

2-Hydroxyvaleric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It plays a role in metabolic studies, particularly in the context of fatty acid metabolism.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of surfactants and emulsifiers

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxypentanoic acid is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as asthma, lung cancer, and renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .

Mode of Action

It is known that mmp-12 can accept large and small amino acids at the p1’ site, but has a preference for leucine . Aromatic or hydrophobic residues are preferred at the P1 site, with small hydrophobic residues (preferably alanine) occupying P3 .

Biochemical Pathways

It is known to be a metabolite in the metabolism of the algae speciesChlamydomonas reinhardtii

Pharmacokinetics

It is known to be a metabolite in certain species, suggesting that it is likely to be metabolized in biological systems

Result of Action

As a metabolite, it likely plays a role in various metabolic processes . Its interaction with MMP-12 suggests it may have a role in tissue remodeling and disease processes .

Action Environment

It is known that the compound is stable under an inert atmosphere and at temperatures of 2-8°c .

Análisis Bioquímico

Biochemical Properties

2-Hydroxyvaleric acid is involved in several biochemical reactions. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, playing a role in the metabolism of lactic acid and pyruvate. These interactions are crucial for the conversion of pyruvate to acetyl-CoA, a key step in cellular respiration. Additionally, 2-Hydroxyvaleric acid can act as a ligand for certain proteins, influencing their activity and stability .

Cellular Effects

2-Hydroxyvaleric acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in energy metabolism. By modulating the activity of enzymes in the glycolytic pathway, 2-Hydroxyvaleric acid can alter gene expression and cellular metabolism. This compound also impacts the production of reactive oxygen species, which can affect cell function and viability .

Molecular Mechanism

At the molecular level, 2-Hydroxyvaleric acid exerts its effects through several mechanisms. It binds to enzymes such as lactate dehydrogenase, inhibiting their activity and thus affecting the conversion of lactate to pyruvate. This inhibition can lead to an accumulation of lactate, influencing cellular metabolism and energy production. Additionally, 2-Hydroxyvaleric acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyvaleric acid can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term studies have shown that 2-Hydroxyvaleric acid can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Hydroxyvaleric acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy production. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in cellular response .

Metabolic Pathways

2-Hydroxyvaleric acid is involved in several metabolic pathways, including the glycolytic pathway and the tricarboxylic acid cycle. It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA and lactate to pyruvate, respectively. These interactions are essential for maintaining metabolic flux and regulating energy production .

Transport and Distribution

Within cells and tissues, 2-Hydroxyvaleric acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins can also facilitate the transport and localization of 2-Hydroxyvaleric acid, ensuring its availability for biochemical reactions .

Subcellular Localization

2-Hydroxyvaleric acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals can direct 2-Hydroxyvaleric acid to specific organelles, affecting its role in cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxyvaleric acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxyvaleronitrile. This reaction typically requires acidic or basic conditions to facilitate the conversion of the nitrile group to a carboxylic acid group.

Industrial Production Methods: In industrial settings, 2-hydroxyvaleric acid can be produced via the fermentation of glucose using genetically engineered strains of Escherichia coli. This method leverages the metabolic pathways of the bacteria to convert glucose into the desired hydroxy acid .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyvaleric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-oxovaleric acid.

Reduction: The carboxylic acid group can be reduced to form 2-hydroxyvaleraldehyde.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Esterification: Acid catalysts like sulfuric acid (H2SO4) are often employed to facilitate esterification reactions.

Major Products Formed:

Oxidation: 2-Oxovaleric acid.

Reduction: 2-Hydroxyvaleraldehyde.

Esterification: Various esters depending on the alcohol used.

Comparación Con Compuestos Similares

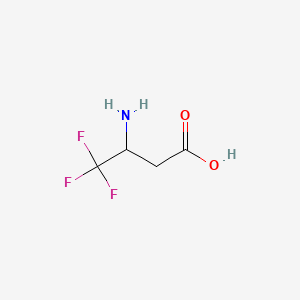

2-Hydroxyvaleric acid can be compared to other hydroxy acids such as:

2-Hydroxyisovaleric acid: Similar in structure but with a branched carbon chain.

2-Hydroxybutyric acid: Shorter carbon chain with similar functional groups.

3-Hydroxyvaleric acid: Hydroxyl group located on the third carbon instead of the second.

Uniqueness: 2-Hydroxyvaleric acid is unique due to its specific position of the hydroxyl group on the second carbon, which influences its reactivity and the types of derivatives it can form. This positional difference can significantly affect its chemical behavior and applications .

Propiedades

IUPAC Name |

2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871792 | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-31-2, 6450-97-1 | |

| Record name | (±)-2-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006450971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34 °C | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-hydroxyvaleric acid in metabolomics research?

A1: 2-Hydroxyvaleric acid has emerged as a potential biomarker in metabolomics studies. For instance, research suggests that baseline levels of 2-hydroxyvaleric acid in blood plasma may be predictive of an individual's response to simvastatin treatment for lowering LDL-cholesterol. [] Additionally, a study on the effects of immature Citrus tumida peel supplementation in mice found that 2-hydroxyvaleric acid levels were reduced in the blood plasma of the mice receiving the supplementation. []

Q2: Can you elaborate on the structural characteristics of 2-hydroxyvaleric acid?

A2: While the provided research papers do not delve into the spectroscopic details of 2-hydroxyvaleric acid, its structure can be inferred. As a hydroxyvaleric acid, it is a valeric acid molecule (pentanoic acid) with a hydroxyl group attached. The "2-" prefix indicates the hydroxyl group's position on the second carbon atom from the carboxylic acid group.

Q3: Is there any research on the synthesis of 2-hydroxyvaleric acid derivatives?

A3: Yes, researchers have synthesized 2-hydroxyvaleric acid derivatives for various purposes. One study focused on developing (R) and (S) forms of 5-amino-2-hydroxyvaleric acid (2-OH-DAVA) as potential 4-aminobutyric acidB (GABAB) receptor antagonists. [] Another study involved incorporating the (2R,3S)-3-amino-2-hydroxyvaleric acid moiety into protected pentapeptides during the total synthesis of poststatin, a prolyl endopeptidase inhibitor. []

Q4: How is 2-hydroxyvaleric acid utilized in the synthesis of complex molecules?

A4: One example is the synthesis of a tetramethyl analog of teleocidin B-4. In this process, the (R)-2-hydroxyvaleric acid benzyl ester was coupled with a specific (N-methylamino)indole derivative to introduce the valine moiety into the target molecule. This highlights the use of 2-hydroxyvaleric acid derivatives as building blocks in organic synthesis. []

Q5: What is the role of 2-hydroxyvaleric acid in studying the effects of specific diets?

A5: Research indicates that dietary interventions can influence 2-hydroxyvaleric acid levels. A study on the impact of infant formula containing sn-2 palmitate on healthy term infants observed a significant increase in 2-hydroxyvaleric acid abundance in the feces of infants fed with the sn-2 palmitate formula at 8 weeks of age. [] This finding suggests a potential link between dietary fat composition and 2-hydroxyvaleric acid metabolism.

Q6: Has 2-hydroxyvaleric acid been identified in any biological samples?

A6: Yes, 2-hydroxyvaleric acid has been detected in various biological samples. For example, one study utilized capillary electrophoresis-mass spectrometry (CE-MS) to analyze saliva samples from Japanese patients with oral squamous cell carcinoma (OSCC). 2-Hydroxyvaleric acid was among the metabolites identified as a potential marker for differentiating between OSCC patients and healthy controls. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-dichlorophenyl)methyl]-1-phenylthiourea](/img/structure/B1216555.png)

![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)